molecular formula C9H11FN2 B2698749 [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine CAS No. 2029892-48-4

[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine

Cat. No. B2698749
CAS RN: 2029892-48-4
M. Wt: 166.199
InChI Key: IWPJCKCVKGBSTI-UHFFFAOYSA-N
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Description

“[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 2029892-48-4 . It has a molecular weight of 166.2 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The Inchi Code for “[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine” is 1S/C9H11FN2/c10-8-5-12-4-1-7 (8)9 (6-11)2-3-9/h1,4-5H,2-3,6,11H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine” is a liquid at room temperature . It has a molecular weight of 166.2 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Biased Agonism in Drug Discovery

Compounds structurally related to "[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine" have been designed as biased agonists of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates. These compounds demonstrate a preference for ERK1/2 phosphorylation over other pathways, indicating a novel approach to drug design that could minimize side effects while maximizing therapeutic benefits (Sniecikowska et al., 2019).

Kinase Inhibition for Cancer Therapy

Another study discusses substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including analogues close in structure to "[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine," have shown significant promise in inhibiting tumor growth, marking them as potential candidates for cancer therapy (Schroeder et al., 2009).

Antiviral Activity

Research into aminoadamantane derivatives, which share a core structural motif with "[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine," has revealed their specificity as anti-influenza A virus agents. These studies highlight the compound's potential application in developing new antiviral drugs (Kolocouris et al., 1994).

Antibacterial Activity

The synthesis and structural analysis of fluoroquinolones with modifications at the cyclopropyl and pyridine moieties, related to "[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine," have been investigated for their antibacterial activity and photostability. These studies contribute to the understanding of how structural changes can enhance the antibacterial efficacy and reduce potential side effects, such as phototoxicity (Matsumoto et al., 1992).

Enantioselective Synthesis

The enantioselective synthesis of compounds containing cyclopropyl and fluoro-pyridyl groups demonstrates the importance of stereochemistry in drug design and synthesis. These studies provide insights into the development of chiral molecules with potential application in various therapeutic areas, highlighting the versatility of "[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine" and its analogues in drug discovery (Demir et al., 2004).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

[1-(3-fluoropyridin-4-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-5-12-4-1-7(8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPJCKCVKGBSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine

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